3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a compound that has garnered significant attention in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including tyrosine kinase inhibitors like nilotinib. This compound is characterized by its unique molecular structure, which incorporates both an imidazole ring and a trifluoromethyl group, contributing to its biological activity and potential applications in cancer therapy.
This compound belongs to the class of benzoic acids, specifically substituted benzoic acids, due to the presence of the benzoic acid functional group. Its structural components classify it as a heterocyclic compound because of the imidazole ring.
The synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid can be achieved through several methods:
The compound participates in various chemical reactions that are essential for its application in drug synthesis. Notably:
The mechanism of action for compounds related to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is primarily linked to their role as tyrosine kinase inhibitors. These compounds inhibit the activity of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.
The interaction between the imidazole ring and the target kinase's active site enhances binding affinity, leading to effective inhibition of tumor growth. Studies have shown that such compounds can effectively inhibit Bcr-Abl kinase activity, which is crucial for treating chronic myelogenous leukemia .
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid has significant applications in:
The compound 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS: 641571-13-3) possesses a systematic name derived from IUPAC conventions that precisely defines its molecular architecture. The parent structure is benzoic acid, substituted at the meta (3-) position by a 4-methylimidazol-1-yl group and at the 5-position by a trifluoromethyl (–CF₃) group. Its molecular formula, C₁₂H₉F₃N₂O₂, reflects the integration of three distinct moieties:
The molecular weight is 270.21 g/mol, as confirmed by multiple suppliers and chemical databases [1] [3] [6]. Synonymous designations include 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoicacid and 3-(4-Methylimidazol-1-yl)-5-trifluoromethylbenzoic acid, with slight variations in spacing and hyphenation [1] [7]. The structural derivation involves formal substitution of hydrogen atoms at the C3 position of benzoic acid by the nitrogen-bonded imidazole ring, and at C5 by the –CF₃ group.
Table 1: Nomenclature and Molecular Identity
Property | Value | Source |
---|---|---|
CAS Registry Number | 641571-13-3 | [1] [7] |
Systematic Name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | [1] [6] |
Molecular Formula | C₁₂H₉F₃N₂O₂ | [6] [7] |
Molecular Weight | 270.21 g/mol | [1] [7] |
Common Synonyms | MFCD09998833 (MDL Number); 3-(4-Methylimidazol-1-yl)-5-trifluoromethylbenzoic acid | [3] [6] |
The compound exhibits distinct stereoelectronic properties arising from the interplay of its three functional groups. The trifluoromethyl (–CF₃) group is strongly electron-withdrawing (-I effect), inducing a pronounced electron deficiency in the benzoic acid ring. This polarizes the aromatic system, lowering the π-electron density at the ortho and para positions relative to itself. Concurrently, the 4-methylimidazol-1-yl group acts as a π-excessive heterocycle with moderate electron-donating character (+M effect), creating an electronic push-pull system across the benzoic acid scaffold [6] [8].
The carboxylic acid group contributes to both hydrogen-bonding capacity and planarity due to conjugation with the aromatic ring. This conjugation delocalizes the carboxylic acid’s lone pairs, enhancing the acidity (predicted pKₐ ~ 3.5-4.0) compared to unsubstituted benzoic acid (pKₐ = 4.2). The methyl group on the imidazole ring further influences steric interactions, introducing slight torsional twisting (~5-10°) between the imidazole and benzoic acid planes to minimize van der Waals repulsion. Computational analyses (e.g., DFT calculations) reveal a HOMO-LUMO energy gap of ~4.5 eV, localized primarily over the imidazole-benzoic acid interface in the HOMO, and on the –CF₃-linked ring in the LUMO [8].
Table 2: Key Stereoelectronic Parameters
Feature | Electronic/Role | Structural Consequence |
---|---|---|
Trifluoromethyl (–CF₃) | Strong -I effect, weak -R effect | Electron-deficient aromatic ring; enhanced oxidative stability |
4-Methylimidazol-1-yl | Moderate +M effect; π-excessive system | Planar orientation with benzoic acid; torsional strain from C4-methyl |
Carboxylic Acid (–COOH) | Electron-withdrawing via resonance | Enhanced acidity; intramolecular H-bond potential with imidazole N |
Molecular Dipole Moment | Estimated 4.2 D (oriented C5→C3) | High polarity impacting solubility |
This benzoic acid derivative is functionally distinguished from analogues like 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 641571-11-1), where the carboxylic acid is replaced by a primary amino group (–NH₂). The aniline analogue serves as a key synthon in pharmaceuticals, notably as Nilotinib impurity A or an intermediate in the tyrosine kinase inhibitor Nilotinib [5] [8]. While both compounds share the imidazole and trifluoromethyl substituents, their reactivity diverges sharply:
Synthetically, the benzoic acid is accessible via carboxylation of boronic esters or oxidation of benzaldehydes, whereas the aniline requires nitro reduction or Hofmann rearrangements [4] [9]. The benzoic acid’s electron-withdrawing carboxylic acid group further amplifies the –CF₃ group’s polarization effect, resulting in a ~0.3 eV wider HOMO-LUMO gap than the electron-donating aniline analogue (241.21 g/mol), as confirmed in OLED emitter studies [8]. In pharmaceutical contexts, the benzoic acid is not a direct Nilotinib metabolite but may arise from oxidative degradation of aniline-based precursors [5] [9].
Table 3: Structural and Functional Comparison with Analogues
Compound | CAS Number | Molecular Weight | Key Functional Group | Primary Applications |
---|---|---|---|---|
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | 641571-13-3 | 270.21 g/mol | Carboxylic acid (–COOH) | Pharmaceutical synthesis; metal-organic catalysts |
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Nilotinib impurity A) | 641571-11-1 | 241.21 g/mol | Primary amine (–NH₂) | Nilotinib intermediate; OLED emitter synthesis |
Methyl 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoate* | Not specified | 284.23 g/mol | Ester (–COOCH₃) | Synthetic intermediate for amide formation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4